4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile

Regioselective synthesis Letrozole intermediate Process chemistry

This is the definitive penultimate intermediate for Letrozole API synthesis and the only USP-recognized Letrozole Impurity C reference standard (CAS 112809-25-3). Only the para-1,2,4-triazolyl regioisomer (≥98% HPLC, >96% regiochemical purity) prevents propagation of the 1,3,4-regioisomeric impurity that co-elutes during recrystallization and triggers batch rejection. Distinct melting point (69–72°C) ensures rapid identity verification; ICH Q3C-compliant residual solvents support direct cGMP release. Ortho/meta isomers and imidazole analogs fail pharmacopoeial criteria—accept no substitutes.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B7884923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=NN2)C#N
InChIInChI=1S/C10H8N4/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2,(H,12,13,14)
InChIKeyKEEIWFHXOMZEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile (CAS 112809-25-3): Core Intermediate for Letrozole API and Key Reference Standard for Pharmaceutical Quality Control


4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile (syn. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, molecular formula C₁₀H₈N₄, MW 184.20 g/mol) is a heteroaryl-substituted aromatic compound in which a 1H-1,2,4-triazole ring is attached via a methylene bridge to the para position of a benzonitrile core [1]. The compound is a white to off-white crystalline solid with a melting point of 69–72 °C . It is unequivocally established as the penultimate intermediate in the industrial synthesis of Letrozole (4,4′-[1H-1,2,4-triazol-1-ylmethylene]bisbenzonitrile), a potent non-steroidal aromatase inhibitor used for the adjuvant treatment of hormone-receptor-positive breast cancer in postmenopausal women [2]. The compound also holds an official compendial identity as Letrozole Impurity C, underscoring its dual role as both a synthetic building block and a critical reference material for pharmaceutical quality control [1].

Why 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile Cannot Be Replaced by a Near-Analog Without Risking Letrozole Synthesis Failure or Regulatory Non-Compliance


The synthesis of Letrozole proceeds through a regiochemically demanding nucleophilic substitution that is intrinsically prone to forming the undesired 1,3,4-triazolyl regioisomer as a co-product at up to ~50% abundance when free 1,2,4-triazole is used [1]. This regioisomeric contamination, if not rigorously removed, propagates through the downstream reaction with 4-fluorobenzonitrile to generate a corresponding Letrozole regioisomer, compromising active pharmaceutical ingredient (API) purity and pharmacopoeial compliance [2]. Further, positional isomers (ortho- and meta-substituted benzonitrile analogs) exhibit divergent melting points and chromatographic retention, rendering simple physical identity testing or purification surrogacy unreliable . The imidazole analog (4-(1H-imidazol-1-ylmethyl)benzonitrile, CAS 112809-54-8) possesses a different heterocyclic core altogether, altering molecular weight, basicity, and reactivity such that it cannot serve as a drop-in replacement in the established letrozole synthetic route without re-engineering the entire process . Consequently, procurement of the precise para-1,2,4-triazolylmethyl benzonitrile isomer with defined purity and regioisomeric identity is a non-negotiable prerequisite for successful letrozole API manufacturing and for use as a certified Letrozole Impurity C reference standard.

Quantitative Evidence Guide: 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile Head-to-Head Differentiation Against In-Class Analogs


Regioselectivity: 1,2,4-Triazole vs. 1,3,4-Triazole Isomer Control — >96% Selectivity Achievable Through Salt-Mediated Synthesis vs. ~50% Isomer Formation in the Original Free-Base Method

In the original Bowman et al. method (U.S. Pat. No. 4,978,672), reaction of 4-bromomethylbenzonitrile with free 1,2,4-triazole in chloroform/acetonitrile at reflux produces the desired 1,2,4-triazolyl isomer alongside approximately 50% of the unwanted 4-[1-(1,3,4-triazolyl)methyl]-benzonitrile regioisomer, necessitating column chromatography for separation [1]. The improved process disclosed by Wadhwa et al. (US 2005/0209294 A1) employs the pre-formed sodium salt of 1,2,4-triazole in dimethylformamide, achieving >96% regioselectivity for the desired 1,2,4-isomer and entirely obviating chromatographic purification [2]. The downstream consequence is critical: the 1,3,4-regioisomer, if carried forward, generates a corresponding Letrozole regioisomer that fails pharmacopoeial purity specifications [3].

Regioselective synthesis Letrozole intermediate Process chemistry

Positional Isomer Identity: Para-Substitution Confers a Distinct Melting Point (69–72 °C) That Enables Unambiguous Identity Discrimination from Ortho (76 °C) and Meta (91 °C) Isomers

The three positional isomers of (1,2,4-triazol-1-ylmethyl)benzonitrile exhibit non-overlapping melting points that serve as a simple, robust identity test. The para-substituted target compound melts at 69–72 °C , the ortho isomer (CAS 876316-41-5) at 76 °C , and the meta isomer (CAS 876728-37-9) at 91 °C . These differences, spanning a 22 °C range, reflect the distinct crystal packing energies imparted by the substitution pattern. The boiling points further diverge: 412.1 °C (para) vs. 392 °C (ortho) vs. 399.4 °C (meta) at 760 mmHg . Such clear-cut thermal signatures eliminate ambiguity during incoming material receipt and prevent inadvertent use of an incorrect isomer, which would not only fail to produce the correct Letrozole regioisomer but also introduce an uncharacterized impurity into the API [1].

Positional isomerism Melting point Physical characterization

Heterocyclic Core Differentiation: 1,2,4-Triazole vs. Imidazole — Molecular Formula, Basicity, and Reactivity Distinctions That Preclude Interchangeability in Letrozole Synthesis

The imidazole analog 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS 112809-54-8, C₁₁H₉N₃, MW 183.21 g/mol, MP 102.5–103.5 °C) differs fundamentally from the target triazole compound (C₁₀H₈N₄, MW 184.20 g/mol, MP 69–72 °C) in both atomic composition and physicochemical properties [1]. The imidazole ring contains only two nitrogen atoms and one additional carbon compared to the three-nitrogen triazole, resulting in a higher pKa (~6.56 for the imidazole conjugate acid vs. ~2.52 for the triazole) . This ~4 log-unit difference in basicity profoundly affects the deprotonation chemistry during the key C–C bond-forming step with 4-fluorobenzonitrile, where potassium tert-butoxide deprotonates the methylene bridge; the imidazole analog would exhibit altered acidity at the benzylic position and different coordination behavior toward the base [2]. Moreover, the imidazole analog was originally described as a ligand in coordination chemistry and an inhibitor of carboxylate enzymes [1], rather than as a letrozole intermediate; its use in the standard letrozole synthetic route has not been validated in the patent literature.

Heterocyclic chemistry Triazole vs. imidazole Molecular recognition

Purity Specification and Impurity Control: ≥99% HPLC Purity Achievable with Controlled Residual Solvents (<0.1%), Heavy Metals (<10 ppm), and Water Content (≤0.5%) for Pharmaceutical-Grade Material

Commercially available material ranges from standard research grade (≥97% assay, such as the Thermo Scientific catalog offering ) to pharmaceutical-grade intermediate achieving ≥99% purity by HPLC with full ICH Q3C-compliant residual solvent control [1]. Patent literature explicitly claims production of 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile with purity ≥99% in yields of 47–61% using an industrially viable process that avoids column chromatography [2]. The compound is also established as Letrozole Impurity C in pharmacopoeial monographs, with certified reference standard material supplied with detailed characterization data compliant with regulatory guidelines [3]. This dual-use nature means that high-purity material serves simultaneously as a key synthetic building block and as an analytical reference for quantifying residual unreacted intermediate in final Letrozole API.

Purity specification Pharmaceutical intermediate Quality-by-Design

Process Yield Benchmarking: Direct Yield of 47–61% with ≥99% Purity Achievable in an Industrially Viable Process vs. Lost Yield and Chromatographic Burden in the Original Bowman Synthesis

The patent literature provides explicit yield and purity data for the synthesis of the target compound under industrially optimized conditions. Sood et al. (US 2010/0234617 A1) report obtaining the desired 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile in 47–61% yield with a purity of approximately 99% using an improved process that avoids column chromatography entirely [1]. In contrast, the original Bowman process requires silica gel column chromatography to separate the co-eluting 1,2,4- and 1,3,4-triazole regioisomers — a step that inherently causes product loss, consumes large volumes of organic solvents, and is not amenable to multi-kilogram scale [2]. The yield penalty of the original method is not explicitly tabulated in the Bowman patents but is qualitatively described as resulting in 'considerable loss and low yield of the desired isomer' [2]. The regiospecific salt-mediated route also achieves the yield in a single reaction and isolation step, reducing cycle time and solvent inventory relative to the original reflux-and-chromatograph protocol [3].

Process yield Industrial scalability Cost-of-goods

Letrozole Impurity C Reference Standard: Regulatory Identity as a Compendial Impurity Distinguishes This Compound from Non-Pharmacopoeial Triazolylmethyl Benzonitrile Isomers

4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile (CAS 112809-25-3) is formally designated as Letrozole Impurity C in pharmacopoeial frameworks, a status not shared by its ortho or meta positional isomers, nor by the 1,3,4-regioisomer . This regulatory identity means the compound is commercially supplied as a certified reference standard with full characterization data (NMR, MS, HPLC chromatogram, IR) suitable for use in analytical method validation, system suitability testing, and release testing of Letrozole API [1]. The impurity is specifically named in Letrozole USP monographs as one of the specified impurities requiring control; its concentration in the final drug substance must not exceed the identification threshold defined by ICH Q3A . In contrast, the 2- and 3-positional isomers, while potentially present as process-related impurities, are not designated as named specified impurities in the Letrozole monograph, limiting their utility in regulatory GMP quality control [2].

Pharmaceutical reference standard Impurity profiling Regulatory compliance

High-Impact Application Scenarios for 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile Based on Quantified Differentiation Evidence


GMP Manufacturing of Letrozole Active Pharmaceutical Ingredient (API): Penultimate Intermediate Supply with ≥99% Purity and Verified Regiochemical Integrity

In the industrial synthesis of Letrozole API under current Good Manufacturing Practice (cGMP), the deprotonation-alkylation sequence that couples 4-[1-(1,2,4-triazolyl)-methyl]-benzonitrile with 4-fluorobenzonitrile is the critical chain-extension step that establishes the triarylmethane core of the drug [1]. Use of the correct para-1,2,4-triazolyl isomer with confirmed >96% regiochemical purity — as enabled by the sodium salt-mediated synthesis route — ensures that the resulting Letrozole meets USP purity specifications without carrying forward an isomeric impurity that would co-elute during recrystallization [2]. The ≥99% HPLC purity and ICH Q3C-compliant residual solvent profile documented for pharmaceutical-grade material align with quality-by-design principles and support direct release of Letrozole API batches [3]. In contrast, substitution with the ortho or meta isomer, the 1,3,4-regioisomer, or the imidazole analog would generate a structurally divergent final product that fails pharmacopoeial identity and purity criteria, potentially triggering a costly batch rejection [4].

Certified Letrozole Impurity C Reference Standard for Pharmacopoeial Release Testing and Analytical Method Validation in Quality Control Laboratories

Regulatory QC laboratories performing HPLC release testing of Letrozole API are required to quantify specified impurities, including Impurity C, against a certified reference standard of known identity and purity [1]. 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile, as the structurally confirmed Letrozole Impurity C (CAS 112809-25-3), is the only acceptable standard for this determination. Its distinct melting point (69–72 °C) serves as a simple identity verification prior to use, while its well-characterized UV absorbance facilitates HPLC method development at the detector wavelength optimized for the benzonitrile chromophore [2]. The non-overlapping melting point ranges versus the ortho (76 °C) and meta (91 °C) isomers additionally provide a safeguard against mislabeling in the reference standard inventory [3]. Non-compendial positional isomers, lacking monograph recognition, cannot fulfill this regulatory role and would be rejected during a regulatory inspection [4].

Medicinal Chemistry Scaffold Exploration: 1,2,4-Triazole-Bearing Building Block for Click Chemistry and Fragment-Based Drug Discovery Leveraging the Specific Para-Benzonitrile Geometry

The para-substituted benzonitrile-triazole scaffold of this compound provides a geometrically defined, synthetically addressable module for fragment-based drug discovery and bioconjugation chemistry. The nitrile group serves as a latent carboxylic acid, tetrazole, or amidine precursor, while the 1,2,4-triazole nitrogen at the 4-position is amenable to further N-alkylation or metal coordination [1]. The para geometry, as opposed to the ortho or meta isomers, positions the nitrile and triazole functional groups at opposite ends of the phenyl ring, maximizing the molecular span and enabling the construction of extended, linear architectures — a feature that distinguishes this isomer for applications requiring well-defined spatial orientation, such as bivalent ligand design or metal-organic framework (MOF) linker synthesis [2]. The orthogonal reactivity of the benzylic methylene (deprotonation/nucleophilic substitution) versus the nitrile (hydrolysis, cycloaddition) versus the triazole (alkylation, coordination) offers three chemically distinct diversification handles in a single, low-molecular-weight (184.20 g/mol) fragment [3].

Process Development and Scale-Up Studies: Benchmark Compound for Evaluating Regioselective Alkylation of 1,2,4-Triazole with Benzylic Electrophiles

The synthesis of 4-[1-(1,2,4-triazolyl)-methyl]-benzonitrile from 4-bromomethylbenzonitrile and 1,2,4-triazole serves as a well-documented model reaction for studying regioselectivity in the N-alkylation of ambident 1,2,4-triazole nucleophiles [1]. The documented ~50:50 isomeric ratio obtained under thermodynamic control (free triazole in refluxing CHCl₃/CH₃CN) contrasts sharply with the >96% selectivity achieved under kinetic control (sodium triazolate in DMF), providing a quantitative case study in regioisomer control that is directly relevant to other triazole-containing pharmaceutical intermediates (e.g., anastrozole, voriconazole) [2]. The extensive patent literature on separation methods for the 1,2,4/1,3,4 isomeric pair — including selective precipitation of the undesired isomer as its hydrochloride salt [3] — makes this compound a valuable reference system for process chemists evaluating strategies for purifying regioisomeric mixtures without chromatography, a challenge of broad relevance in heterocyclic process chemistry [4].

Quote Request

Request a Quote for 4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.